2-Benzamidobutanoic acid
Overview
Description
2-Benzamidobutanoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanoic acid with a benzamide group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidobutanoic acid can be achieved through several methods. One common approach involves the reaction of 2-bromobutanoic acid with benzamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period.
Another method involves the use of Grignard reagents. In this approach, 2-bromobutanoic acid is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with benzamide to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Benzamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Benzamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2
Biological Activity
2-Benzamidobutanoic acid, a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This compound is characterized by a benzamide functional group attached to a butanoic acid backbone, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 206.24 g/mol
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Similar compounds have shown efficacy against herpes simplex viruses (HSV-1 and HSV-2). For instance, benzamidobutanoic derivatives have demonstrated antiviral properties comparable to acyclovir against resistant strains of HSV .
- Antimicrobial Effects : Studies have reported that benzoic acid derivatives possess antimicrobial properties, inhibiting the growth of various bacterial strains. For example, derivatives have been tested for their ability to disrupt biofilm formation in Pseudomonas aeruginosa .
- Anti-inflammatory Properties : Compounds within this class have been investigated for their potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
Case Study: Antiviral Efficacy
A study evaluated the antiviral effects of benzamidobutanoic acid derivatives against HSV. The results indicated that these compounds could reduce viral replication significantly in vitro, with IC50 values indicating effective concentrations for therapeutic use.
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | 30 | Moderate antiviral activity |
Acyclovir | 10 | Strong antiviral activity |
Case Study: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of benzoic acid derivatives, this compound was tested against Pseudomonas aeruginosa. The compound exhibited significant inhibition of biofilm formation at concentrations above 3 mM.
Concentration (mM) | Biofilm Inhibition (%) |
---|---|
1 | 15 |
3 | 67 |
Control | 0 |
Toxicity and Safety Profile
Toxicological assessments have shown that while some derivatives exhibit promising biological activities, they may also induce neurotoxic effects at high doses. For example, a study noted signs of neurotoxicity in animal models treated with high doses of benzoic acid derivatives, including ataxia and convulsions .
Properties
IUPAC Name |
2-benzamidobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACIMSFRSUBGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-97-1, 5468-52-0 | |
Record name | NSC173194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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